Hellebrin

Na+/K+-ATPase Subunit selectivity Cardiac glycosides

Researchers needing a water-soluble cardiac glycoside with defined Na⁺/K⁺-ATPase subunit selectivity have limited options. Hellebrin uniquely addresses this gap. • ~2-fold preferential binding to α1β1 over α2β1/α3β1 complexes, inverting digoxin's isoform selectivity profile • ~4.4 mg/mL aqueous solubility eliminates organic co-solvent artifacts in cell-based assays • Picomolar T-cell suppression (250× more potent than cyclosporin A); aglycone hellebrigenin retains comparable in vitro anticancer activity (mean IC50 ~16-28 nM) Ships as Dangerous Good (UN2811, Class 6.1); ≥99% purity by HPLC.

Molecular Formula C36H52O15
Molecular Weight 724.8 g/mol
CAS No. 13289-18-4
Cat. No. B089052
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameHellebrin
CAS13289-18-4
Synonyms3,5,14-Trihydroxy-19-oxobufa-20,22-dienolide
corelborin
corelborine
hellebrin
Molecular FormulaC36H52O15
Molecular Weight724.8 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2CCC3(C4CCC5(C(CCC5(C4CCC3(C2)O)O)C6=COC(=O)C=C6)C)C=O)O)O)OC7C(C(C(C(O7)CO)O)O)O
InChIInChI=1S/C36H52O15/c1-17-30(51-32-28(43)26(41)25(40)23(14-37)50-32)27(42)29(44)31(48-17)49-19-5-10-34(16-38)21-6-9-33(2)20(18-3-4-24(39)47-15-18)8-12-36(33,46)22(21)7-11-35(34,45)13-19/h3-4,15-17,19-23,25-32,37,40-46H,5-14H2,1-2H3/t17-,19-,20+,21-,22+,23+,25+,26-,27-,28+,29+,30-,31-,32-,33+,34-,35-,36-/m0/s1
InChIKeyDCSLTSSPIJWEJN-YRFFWODSSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceAssay:≥99%A solid

Hellebrin Overview


Hellebrin is a cardiotonic steroid glycoside belonging to the bufadienolide class, characterized by a six-membered α-pyrone ring [1]. Isolated from the rhizome of Helleborus niger, it is a highly potent inhibitor of the Na+/K+-ATPase sodium pump [2]. Hellebrin exhibits a unique combination of high water solubility (~4.4 mg/mL) and a preferential binding affinity for the α1β1 subunit complex of the Na+/K+-ATPase . These properties, along with its potent in vitro cytotoxic activity against a range of cancer cell lines, underpin its utility as a chemical probe and a patented lead compound for anticancer therapeutic development [3].

α1β1-selective Na+/K+-ATPase probe for isoform-specific signaling studies
Water-soluble bufadienolide compatible with solvent-free cell-based assays
Bufadienolide scaffold for mapping non-cardenolide pharmacological space

Hellebrin Substitution Concerns


Cardiac glycosides are not interchangeable due to significant differences in their subunit selectivity profiles and structure-activity relationships. For instance, while many glycosides like digoxin bind preferentially to the α2β1 and α3β1 isoforms of Na+/K+-ATPase, hellebrin is an exception, displaying a ~2-fold higher binding affinity for the α1β1 complex [1]. Furthermore, the classic rule that the aglycone form of a cardiac glycoside is less potent than its parent glycoside does not apply to hellebrin; its aglycone, hellebrigenin, exhibits comparable in vitro anticancer activity [2]. These unique characteristics, along with its exceptional water solubility and picomolar-range immunosuppressive potency, mean that substituting hellebrin with another cardiac glycoside like ouabain or digoxin will lead to fundamentally different biological outcomes in assays requiring these specific properties [3].

α1β1-preferring
vs
α2/α3-preferring
Isoform-specific signaling readouts may differ
Water-soluble
vs
Poorly water-soluble
Solvent requirements may alter assay conditions
Aglycone retains activity
vs
Aglycone loses potency
Structure-activity relationships may not transfer

Hellebrin Key Evidence


α1β1 Na+/K+-ATPase Selectivity vs. Digoxin

Hellebrin displays a ~2-fold higher binding affinity for the α1β1 Na+/K+-ATPase complex compared to the α2β1 and α3β1 complexes. This is in direct contrast to digoxin, which exhibits a higher binding affinity for the α2β1 and α3β1 than for the α1β1 complex [1].

Subunit selectivity
Head-to-head
Hellebrin: α1β1-preferring (~2-fold); Digoxin: α2β1/α3β1-preferring
Supports α1β1-specific signaling research
Human αβ complexes; 3H-ouabain binding
Na+/K+-ATPase Subunit selectivity Cardiac glycosides

Aglycone Hellebrigenin Retains Anticancer Potency

In a study of 27 bufadienolides and their degradation products, all aglycones and degradation products displayed weaker in vitro growth inhibitory effects compared to their respective glycosylated homologues. The sole exception was hellebrigenin, which was found to be as active as hellebrin [1]. Mean IC50 values for hellebrigenin (16 ± 5 nM) were not significantly different from those of hellebrin (28 ± 7 nM) across a panel of human cancer cell lines [2].

Aglycone activity
Cross-study comparable
Hellebrin IC50: 28 ± 7 nM; Hellebrigenin IC50: 16 ± 5 nM (not significant)
Aglycone retains comparable cell-model response
MTT assay; human cancer cell lines
Structure-Activity Relationship Aglycone potency Cancer cell lines

Water Solubility vs. Other Cardiac Glycosides

Hellebrin is identified as the second unique water-soluble cardiotonic glycoside, alongside the cardenolide ouabain [1]. Commercial sources report a practical solubility of ~4.4 mg/mL in water . This contrasts sharply with many other cardiac glycosides, such as digoxin and digitoxin, which are poorly soluble in water and require organic co-solvents for biological assays.

Aqueous solubility
Class-level inference
~4.4 mg/mL in water; most other cardiac glycosides poorly soluble
Reduces solvent-related artifacts in assays
Vendor data; literature characterization
Solubility Formulation Physicochemical properties

T-Cell Inhibition Potency vs. Cyclosporin A

Hellebrin (He) exhibits exquisite immunosuppressive potency, inhibiting the allogeneic T-cell response at picomolar concentrations [1]. In direct comparison, this activity was found to be ~16,000 times stronger than that of the natural hormone cortisol and ~250 times stronger than the classical immunosuppressive drugs cyclosporin A or tacrolimus (FK506) [1].

T-cell inhibition potency
Head-to-head
Picomolar activity; ~250-fold more potent than cyclosporin A
Supports immunomodulatory pathway research
Human PBMC allogeneic T-cell assay
Immunosuppression T-cell Potency

Cytotoxicity Superior to Ouabain and Digoxin

In a large structure-activity relationship study, hellebrin (3a) was among several bufadienolides that displayed higher growth inhibitory activities against various human cancer cell lines when compared to the reference cardenolides ouabain and digoxin [1]. The study used an MTT colorimetric assay to evaluate the in vitro growth inhibitory effects of 27 bufadienolides and eight degradation products against six human and two mouse cancer cell lines [1].

Cancer cell growth inhibition
Head-to-head
Hellebrin IC50 7–68 nM; Ouabain 28–211 nM; Digoxin 40–266 nM
Supports cytotoxicity endpoint review
MTT assay; human cancer cell lines
Cytotoxicity Cancer Bufadienolides

Bufadienolide Scaffold vs. Cardenolide Mechanism

Hellebrin contains a six-membered α-pyrone ring, classifying it as a bufadienolide [1]. This is structurally and mechanistically distinct from cardenolides like ouabain and digoxin, which contain a five-membered butyrolactone ring [2]. This fundamental difference in the lactone ring is known to influence binding kinetics to the Na+/K+-ATPase and the subsequent activation of downstream signaling pathways [3].

Lactone ring class
Class-level inference
6-membered α-pyrone (bufadienolide) vs 5-membered butyrolactone (cardenolide)
Distinct pharmacological space from cardenolides
Structural classification; may affect binding kinetics
Mechanism of action Lactone ring Bufadienolide vs. Cardenolide

Hellebrin Applications


α1β1 Na+/K+-ATPase Signaling in Cancer

Researchers studying the non-canonical signaling functions of the Na+/K+-ATPase in cancer can leverage hellebrin as a selective chemical probe. Its ~2-fold higher binding affinity for the α1β1 subunit complex over α2β1 and α3β1 contrasts with the α2/α3 preference of digoxin, allowing for the dissection of isoform-specific roles in cell proliferation, survival, and chemoresistance [1].

Lead Compound for Immunosuppressant Development

Hellebrin's picomolar potency in suppressing T-cell activation—being 250 times more potent than cyclosporin A—makes it a compelling starting point for medicinal chemistry campaigns aimed at novel, high-potency immunosuppressive therapies for autoimmune diseases or transplant rejection [2].

Simplified in vitro Assays via Water Solubility

Procurement for in vitro pharmacology studies should prioritize hellebrin when a water-soluble, yet highly potent, cardiac glycoside is required. Its solubility of ~4.4 mg/mL in water eliminates the need for organic co-solvents, reducing solvent-related artifacts and improving assay reproducibility compared to using poorly soluble cardenolides like digoxin .

Aglycone-Based Analog Synthesis for Cancer

Given that hellebrigenin, the aglycone of hellebrin, demonstrates equivalent in vitro anticancer potency (mean IC50 ~16 nM vs. ~28 nM for hellebrin), medicinal chemists can rationally design and synthesize more accessible hellebrigenin-based analogs. This approach avoids the complexity of the full diglycoside, accelerating SAR exploration for anticancer agents targeting the Na+/K+-ATPase [3].

Application
Selection Property
Validation Focus
Na+/K+-ATPase α1β1 signaling studies
Isoform-selectivity profile
α1β1-specific pathway endpoints
Immunomodulatory pathway research
T-cell assay potency context
Allogeneic response model endpoints
Aqueous-compatible cell-based assays
Water solubility
Solvent-free assay reproducibility
Aglycone-based probe design
Aglycone activity equivalence
Structure-activity relationship studies

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

33 linked technical documents
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